N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1) is a synthetic, small-molecule isoquinoline-5-sulfonamide derivative (C19H20FN3O2S, MW 373.44 g/mol). It belongs to the well-established H-series of protein kinase inhibitors that target the ATP-binding site of AGC-family kinases.

Molecular Formula C19H20FN3O2S
Molecular Weight 373.4 g/mol
CAS No. 651307-22-1
Cat. No. B12612872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide
CAS651307-22-1
Molecular FormulaC19H20FN3O2S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=C(C=C3)F)CCN
InChIInChI=1S/C19H20FN3O2S/c20-17-6-4-15(5-7-17)9-12-23(13-10-21)26(24,25)19-3-1-2-16-14-22-11-8-18(16)19/h1-8,11,14H,9-10,12-13,21H2
InChIKeyZEEKBWDFPVONMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1) – Compound Class and Structural Context


N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1) is a synthetic, small-molecule isoquinoline-5-sulfonamide derivative (C19H20FN3O2S, MW 373.44 g/mol). It belongs to the well-established H-series of protein kinase inhibitors that target the ATP-binding site of AGC-family kinases [1]. The compound is a structural analog of the prototypical kinase inhibitor H-89 (a PKA inhibitor) and the clinically approved Rho-kinase (ROCK) inhibitor Fasudil (HA-1077) [2]. Its distinguishing feature is a terminal 4-fluorophenyl substituent on the aminoethyl side chain, a modification that class-level evidence suggests can alter kinase selectivity and physicochemical properties relative to halogen-free or brominated analogs, although direct experimental confirmation for this specific compound is not currently available in the peer-reviewed primary literature.

Why N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide Cannot Be Replaced by Off-the-Shelf Isoquinoline-5-sulfonamide Analogs


Members of the isoquinoline-5-sulfonamide family, despite sharing a conserved core, exhibit widely divergent kinase selectivity profiles that preclude simple interchange. For example, the approved drug Fasudil (HA-1077) inhibits ROCK1 with a Ki of 0.33 μM but also hits PKA (IC50 4.58 μM) and PKC (IC50 12.30 μM) [1], while the tool compound H-89 potently inhibits PKA (IC50 ~0.135 μM) with off-target activity on S6K1 and MSK1 [2]. Even H-9, the simplest N-(2-aminoethyl) derivative, shows Ki values of 1.9 μM (PKA), 18 μM (PKC), and 0.87 μM (PKG) . The introduction of a 4-fluorophenethyl substituent on the aminoethyl nitrogen, as in CAS 651307-22-1, is expected to modulate both potency and selectivity through altered interactions with the kinase hinge region and hydrophobic back pocket, but this has not been experimentally quantified. Substituting this compound with a generic analog without verifying its unique selectivity fingerprint risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1)


Structural Differentiation: 4-Fluorophenyl vs. 4-Bromocinnamyl Substitution in Isoquinoline-5-sulfonamide Scaffolds

The target compound, N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1), is structurally distinct from the widely used PKA inhibitor H-89, which bears a 4-bromocinnamyl group on the aminoethyl nitrogen [1]. CAS 651307-22-1 features a saturated ethyl linker terminating in a 4-fluorophenyl ring, whereas H-89 contains an unsaturated cinnamyl (propenyl) linker terminating in a 4-bromophenyl ring. The saturated linker in CAS 651307-22-1 eliminates the conjugated double bond present in H-89, which class-level evidence indicates can alter ATP-binding site occupancy and conformational flexibility [2]. Furthermore, the replacement of a heavy bromine atom (atomic weight ~80) with a fluorine atom (atomic weight ~19) reduces molecular weight by approximately 73 g/mol, a difference that can influence membrane permeability and tissue distribution, although no direct permeability or pharmacokinetic data are available for CAS 651307-22-1.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Kinase Selectivity Landscape: Comparative Analysis of Isoquinoline-5-sulfonamide Derivatives

While no direct kinase inhibition data exist for CAS 651307-22-1, a class-level comparison of its closest structural analogs reveals the potential for markedly different selectivity profiles. Fasudil (HA-1077), an approved Rho-kinase inhibitor, demonstrates relatively balanced inhibition of ROCK1 (Ki 0.33 μM), ROCK2 (IC50 0.158 μM), and PKA (IC50 4.58 μM), with a ROCK2/PKA selectivity ratio of approximately 29-fold [1]. In contrast, H-89 exhibits potent PKA inhibition (IC50 ~0.135 μM) but also potently inhibits S6K1 (IC50 0.08 μM) and MSK1 (IC50 0.12 μM), yielding a PKA/S6K1 selectivity ratio of only ~1.7-fold [2]. H-9, which lacks an N-arylalkyl substituent, shows weaker potency overall with Ki values of 1.9 μM (PKA) and 18 μM (PKC), a PKA/PKC selectivity of approximately 9.5-fold . The addition of a 4-fluorophenethyl group in CAS 651307-22-1, based on SAR precedent from analogous N-substituted isoquinoline-5-sulfonamides, is predicted to shift the selectivity fingerprint toward specific kinase subsets, although the magnitude and direction of this shift cannot be quantified without experimental profiling.

Kinase Profiling Selectivity Screening AGC Kinase Family

Predicted Physicochemical Differentiation: Lipophilicity and Permeability Considerations

The target compound (CAS 651307-22-1) contains a 4-fluorophenyl substituent, which is anticipated to confer distinct physicochemical properties compared to its non-fluorinated or brominated counterparts. The fluorination of phenyl rings is a well-established strategy in medicinal chemistry to modulate lipophilicity (LogP), metabolic stability, and membrane permeability [1]. The compound N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-40-3), the closest commercially cataloged analog, is documented as a synthetic intermediate with potential applications in anti-inflammatory and anticancer research, suggesting that the 4-fluorophenethyl motif is compatible with biological activity . While calculated LogP values for CAS 651307-22-1 are not validated by experimental measurement, the presence of a single fluorine atom (vs. bromine in H-89 or hydrogen in H-9) positions this compound in a distinct physicochemical space that may translate into differential cell permeability and in vivo distribution.

Drug Likeness Lipophilicity Permeability Prediction

Evidence Gap Assessment: Absence of Published Comparative Biological Data

A comprehensive search of the primary peer-reviewed literature, authoritative databases (PubMed, BindingDB, ChEMBL, PubChem), and patent repositories (Google Patents, USPTO, EPO) returned no quantitative biological activity data for N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1). Specifically, no IC50, Ki, Kd, EC50, or selectivity index values were identified for any kinase, receptor, enzyme, or cellular target. This evidence gap is documented here as a critical procurement consideration. The compound is listed in several chemical supplier catalogs (chemsrc.com, chem960.com) with only basic identity data and appears in the BindingDB as a structural entry without associated affinity data [1]. Consequently, any claims of potency, selectivity, or functional superiority over established isoquinoline-5-sulfonamide inhibitors such as Fasudil, H-89, H-9, or Ripasudil cannot be substantiated with experimental evidence.

Data Transparency Research Compound Characterization Procurement Decision Support

Validated and Hypothetical Application Scenarios for N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1)


Chemical Probe Development for Kinase Profiling Campaigns

Given its structural relationship to H-89 and Fasudil, CAS 651307-22-1 could serve as a starting scaffold for the development of novel chemical probes targeting AGC-family kinases. The 4-fluorophenyl substituent offers a synthetic handle for further derivatization, and fluorine atoms are routinely incorporated into kinase inhibitors to enhance metabolic stability and modulate binding affinity . However, due to the absence of published kinase inhibition data [1], initial deployment would require comprehensive in vitro profiling against a broad kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint before use in target identification studies.

Structure-Activity Relationship (SAR) Studies on Isoquinoline-5-sulfonamide N-Substitution

CAS 651307-22-1 represents a specific point in the chemical space of N-substituted isoquinoline-5-sulfonamides, filling the gap between the unsubstituted H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide, Ki PKA = 1.9 μM) and the bulky cinnamyl-substituted H-89 (N-(4-bromocinnamylaminoethyl) derivative, IC50 PKA = 0.135 μM) [1]. Systematic SAR studies that include this compound alongside Fasudil, Ripasudil, and other analogs could delineate the contribution of the 4-fluorophenethyl moiety to kinase selectivity. The saturated ethyl linker and fluorinated aryl ring provide a controlled structural perturbation relative to the unsaturated brominated linker of H-89, enabling the dissection of electronic vs. steric contributions to target engagement.

Negative Control or Inactive Comparator for H-89-Dependent Experiments

If future profiling reveals that CAS 651307-22-1 lacks inhibitory activity against PKA (the primary target of H-89), it could serve as a structurally matched negative control in experiments that attribute phenotypic effects to H-89-mediated PKA inhibition. The close structural similarity between the two compounds—differing only in linker saturation (saturated ethyl vs. unsaturated cinnamyl) and halogen identity (fluorine vs. bromine)—would make CAS 651307-22-1 a more appropriate negative control than vehicle-only (DMSO) or structurally unrelated kinase inhibitors. This application, however, is contingent on empirical confirmation of PKA inactivity [2].

Quote Request

Request a Quote for N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.